![molecular formula C24H18BrN3 B2451525 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901230-40-8](/img/structure/B2451525.png)
3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and dimethylphenyl groups in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .
Analyse Chemischer Reaktionen
3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazoloquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline include other pyrazoloquinolines and quinoline derivatives. These compounds share a common quinoline core but differ in their substituents, leading to variations in their chemical and biological properties. For example, compounds with different halogen substitutions or alkyl groups may exhibit distinct reactivity and biological activities .
Biologische Aktivität
The compound 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline belongs to the class of pyrazoloquinolines , which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer research.
Chemical Structure and Properties
This compound features a complex structure characterized by a pyrazoloquinoline backbone with bromine and dimethylphenyl substituents. The presence of these groups significantly influences its chemical reactivity and biological interactions.
Property | Description |
---|---|
IUPAC Name | 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)pyrazolo[4,3-c]quinoline |
Molecular Formula | C24H18BrN3 |
CAS Number | 901230-40-8 |
Anticancer Activity
Research indicates that pyrazoloquinoline derivatives exhibit promising anticancer properties . A study evaluated various derivatives against human cancer cell lines, revealing that certain compounds displayed significant inhibitory effects on cell proliferation. For instance, derivatives similar to this compound have shown potent activity against BRAF V600E kinase, which is implicated in melanoma and other cancers .
- Mechanism : The anticancer activity is attributed to the inhibition of key signaling pathways involved in cell division and survival. Specifically, compounds may induce apoptosis in cancer cells through the modulation of proteins such as BRAF and MEK.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazoloquinolines has been documented extensively. A study highlighted the ability of certain derivatives to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Notably, some derivatives exhibited IC50 values comparable to established anti-inflammatory agents like 1400 W .
- Key Findings :
- Significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
- Structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl rings enhance anti-inflammatory activity while minimizing cytotoxicity.
Study 1: Inhibition of NO Production
In a controlled experiment, various pyrazoloquinoline derivatives were tested for their ability to inhibit NO production in RAW 264.7 cells. The results indicated that compound 2a (a derivative) had an IC50 value of 0.39 μM , demonstrating potent anti-inflammatory effects while also exhibiting high cytotoxicity at elevated concentrations .
Study 2: Anticancer Efficacy Against BRAF V600E
Another study focused on the anticancer efficacy of pyrazoloquinoline derivatives against BRAF V600E mutant cells. Compounds were assessed for their ability to induce apoptosis and inhibit cell growth across several cancer cell lines (A375, HT-29). The most effective compound showed an IC50 value of 23.6 nM , indicating strong selectivity towards cancer cells over normal cells .
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory responses and cancer progression.
- Receptor Modulation : It potentially modulates receptor activities associated with growth factor signaling pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline?
The compound is typically synthesized via multi-step reactions starting from substituted phenylhydrazines and quinoline precursors. Key steps include:
- Condensation : Reacting 3-bromophenylhydrazine with a ketone or aldehyde to form a hydrazone intermediate.
- Cyclization : Using catalysts like acetic acid or polyphosphoric acid under reflux to fuse the pyrazole and quinoline moieties .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the final product. Reaction progress is monitored via TLC, and purity is confirmed by HPLC (>95%) .
Q. How is the structural integrity of this compound validated?
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and aromatic proton environments (e.g., bromophenyl protons appear as doublets at δ 7.4–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (e.g., [M+H]+ at m/z 456.2) .
- Elemental Analysis : Matches calculated C, H, N, and Br percentages .
Q. What preliminary biological activities are associated with this compound?
Pyrazoloquinolines with bromophenyl groups exhibit:
- Anti-inflammatory activity : Inhibition of cyclooxygenase-2 (COX-2) with IC50 values ranging 5–20 µM in RAW 264.7 macrophage assays .
- Anticancer potential : Moderate cytotoxicity against HeLa and MCF-7 cell lines (IC50 ~10–50 µM) via apoptosis induction .
Q. Which analytical methods are critical for assessing purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .
- Accelerated stability studies : Exposure to 40°C/75% RH for 4 weeks to assess degradation pathways (e.g., hydrolytic cleavage of the pyrazole ring) .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve yield and efficiency?
Microwave irradiation reduces reaction times (e.g., from 24 hours to 2 hours) and enhances yields (from 45% to 78%) by enabling uniform heating. Optimal conditions include:
- Temperature : 120–150°C in DMF or DMSO.
- Catalysts : Pd(OAc)2 for Suzuki couplings to introduce aryl groups .
Q. What challenges arise in crystallographic analysis of this compound?
- Crystal packing : Bulky substituents (e.g., 3,4-dimethylphenyl) hinder crystallization; vapor diffusion with ethyl acetate/hexane is often required .
- Disorder : Bromine atoms may exhibit positional disorder, resolved via SHELXL refinement with anisotropic displacement parameters .
Q. How do substituent variations impact biological activity?
- Bromophenyl vs. Chlorophenyl : Bromine’s higher electronegativity enhances COX-2 binding (ΔIC50 = 8 µM vs. 15 µM for chloro analogs) .
- 3,4-Dimethylphenyl : Methyl groups improve lipophilicity (logP = 4.2 vs. 3.5 for unsubstituted phenyl), enhancing membrane permeability .
Q. What methodologies resolve contradictions in SAR data?
- Free-Wilson analysis : Quantifies contributions of substituents to activity (e.g., 3-bromo adds +1.2 log units to potency) .
- Molecular docking : Glide/SP simulations (Schrödinger Suite) predict binding poses in COX-2’s hydrophobic pocket .
Q. How is solubility optimized for in vivo studies?
- Co-solvents : 10% DMSO + 5% Cremophor EL in saline for intravenous administration.
- Nanoparticle formulations : PEG-PLGA encapsulation increases aqueous solubility from 0.2 µg/mL to 15 µg/mL .
Q. What discrepancies exist between in vitro and in vivo efficacy?
- Metabolic instability : Rapid hepatic clearance (t1/2 = 1.2 hours in mice) reduces bioavailability. Solutions include deuteration of labile C-H bonds .
- Off-target effects : In vivo toxicity (e.g., hepatotoxicity at 50 mg/kg) not observed in vitro due to metabolite generation .
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-1-(3,4-dimethylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3/c1-15-10-11-19(12-16(15)2)28-24-20-8-3-4-9-22(20)26-14-21(24)23(27-28)17-6-5-7-18(25)13-17/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDJSWHDPNVEJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC(=CC=C5)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.